molecular formula C16H19N5O B13871906 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide

4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide

Cat. No.: B13871906
M. Wt: 297.35 g/mol
InChI Key: PFPUKRSINXDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclobutylamine, 4-methylaniline, and pyrimidine derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting cyclobutylamine with a pyrimidine derivative under basic conditions.

    Amidation: Coupling the resulting intermediate with 4-methylaniline in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclobutylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide
  • 4-(Cyclobutylamino)-2-(4-fluoroanilino)pyrimidine-5-carboxamide
  • 4-(Cyclobutylamino)-2-(4-nitroanilino)pyrimidine-5-carboxamide

Comparison

Compared to these similar compounds, 4-(Cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide may exhibit unique properties such as:

  • Enhanced Biological Activity : Due to the presence of the methyl group.
  • Different Solubility : Affected by the substituent groups.
  • Varied Reactivity : Influenced by electronic and steric effects of the substituents.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

4-(cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C16H19N5O/c1-10-5-7-12(8-6-10)20-16-18-9-13(14(17)22)15(21-16)19-11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21)

InChI Key

PFPUKRSINXDSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.